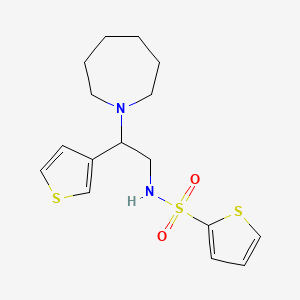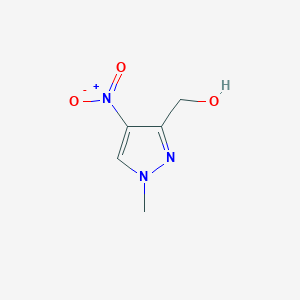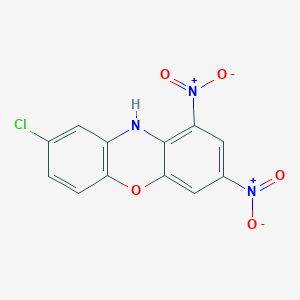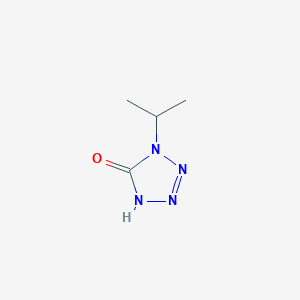![molecular formula C12H12Cl2N2O4S4 B2591752 1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine CAS No. 500149-15-5](/img/structure/B2591752.png)
1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine is a chemical compound with the molecular formula C14H14Cl2N2O4S4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring The compound is characterized by the presence of two 5-chlorothiophen-2-yl groups attached to the piperazine ring via sulfonyl linkages
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine typically involves the reaction of piperazine with 5-chlorothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl groups.
Oxidation and Reduction: The thiophene rings can undergo oxidation and reduction reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, with reactions typically conducted in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine could yield a sulfonamide derivative, while oxidation of the thiophene rings could produce sulfoxides or sulfones.
Wissenschaftliche Forschungsanwendungen
1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders due to the piperazine moiety.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Research: The compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound can be used in the development of specialty chemicals and advanced materials.
Wirkmechanismus
The mechanism of action of 1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine is not well-documented. based on its structure, it is likely to interact with biological targets through the piperazine ring and the sulfonyl groups. The piperazine ring can act as a ligand for various receptors, while the sulfonyl groups can form hydrogen bonds or electrostatic interactions with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(4-chlorophenyl)sulfonyl]piperazine: Similar structure but with 4-chlorophenyl groups instead of 5-chlorothiophen-2-yl groups.
1,4-Bis[(4-methylphenyl)sulfonyl]piperazine: Contains 4-methylphenyl groups instead of 5-chlorothiophen-2-yl groups.
1,4-Bis[(4-nitrophenyl)sulfonyl]piperazine: Contains 4-nitrophenyl groups instead of 5-chlorothiophen-2-yl groups.
Uniqueness
1,4-Bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine is unique due to the presence of the 5-chlorothiophen-2-yl groups, which impart distinct electronic properties and reactivity compared to other similar compounds. These properties make it particularly useful in applications requiring specific electronic characteristics, such as in materials science and organic electronics.
Eigenschaften
IUPAC Name |
1,4-bis[(5-chlorothiophen-2-yl)sulfonyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2N2O4S4/c13-9-1-3-11(21-9)23(17,18)15-5-7-16(8-6-15)24(19,20)12-4-2-10(14)22-12/h1-4H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWOTIJDRMNRPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1S(=O)(=O)C2=CC=C(S2)Cl)S(=O)(=O)C3=CC=C(S3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2N2O4S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Cyclopentyl-3-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)urea](/img/structure/B2591672.png)
![5-((6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2591674.png)
![N-[2-(2,3-Dihydro-1,4-benzodioxin-5-yl)ethyl]prop-2-enamide](/img/structure/B2591676.png)
![2-[4-(2,6-dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetonitrile](/img/structure/B2591678.png)
![3-({1-[3-(Trifluoromethyl)benzenesulfonyl]pyrrolidin-3-yl}oxy)-1,2,5-thiadiazole](/img/structure/B2591680.png)



![(2E)-3-[(4-chlorophenyl)amino]-1-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B2591686.png)
![2-[3-(methylsulfanyl)phenyl]-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,2-dihydrophthalazin-1-one](/img/structure/B2591688.png)
![2-(2-Oxabicyclo[2.1.1]hexan-4-yl)ethanamine](/img/structure/B2591690.png)
![N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3,5-dimethoxybenzamide](/img/structure/B2591691.png)
![[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2591692.png)
